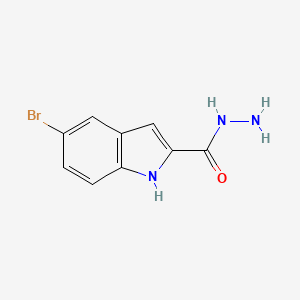

5-bromo-1H-indole-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQZUVPFQJSTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Bromo 1h Indole 2 Carbohydrazide

Established Synthetic Routes to 5-Bromo-1H-indole-2-carbohydrazide

The synthesis of this compound is primarily achieved through a reliable and widely adopted pathway starting from its corresponding ethyl ester precursor. Alternative methods, beginning with the carboxylic acid, also provide an efficient route to the target hydrazide.

Synthesis from Precursor Ethyl 5-Bromo-1H-indole-2-carboxylate

The most common and established method for preparing this compound involves the hydrazinolysis of ethyl 5-bromo-1H-indole-2-carboxylate. derpharmachemica.comnih.govnih.gov This reaction is typically carried out by refluxing the ethyl ester with an excess of hydrazine (B178648) hydrate (B1144303) in a suitable alcoholic solvent, such as ethanol (B145695). derpharmachemica.comnih.gov The reaction proceeds to completion, and upon cooling, the desired carbohydrazide (B1668358) product often precipitates from the solution and can be purified by recrystallization.

The precursor, ethyl 5-bromo-1H-indole-2-carboxylate, is itself synthesized through multi-step procedures. A prevalent method is the Fischer indole (B1671886) synthesis. d-nb.info This process begins with the diazotization of commercially available 4-bromoaniline, followed by reduction to yield 4-bromophenylhydrazine. d-nb.info Subsequent condensation of this hydrazine derivative with ethyl pyruvate (B1213749) forms a hydrazone, which is then cyclized under acidic conditions, using an agent like polyphosphoric acid, to furnish the target indole ester, ethyl 5-bromo-1H-indole-2-carboxylate. d-nb.info

An alternative approach to the precursor is the direct esterification of 5-bromo-1H-indole-2-carboxylic acid. This is achieved by heating the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.comnih.gov

Table 1: Synthesis of this compound from its Ethyl Ester Precursor

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1A | 4-Bromoaniline | 1. NaNO₂, HCl (Diazotization) 2. Reduction | 4-Bromophenylhydrazine |

| 1B | 4-Bromophenylhydrazine | Ethyl pyruvate, then Polyphosphoric Acid, 120°C | Ethyl 5-bromo-1H-indole-2-carboxylate |

| 2 | Ethyl 5-bromo-1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Alternative Synthetic Pathways to the Hydrazide Moiety

An important alternative pathway to this compound begins with 5-bromo-1H-indole-2-carboxylic acid. The carboxylic acid can be readily obtained by the saponification (hydrolysis) of ethyl 5-bromo-1H-indole-2-carboxylate. chemicalbook.com This is typically accomplished by refluxing the ester with a base like sodium hydroxide (B78521) in a methanol/water mixture, followed by acidification to a pH of 3-4 to precipitate the carboxylic acid. chemicalbook.com

Once 5-bromo-1H-indole-2-carboxylic acid is obtained, it can be directly converted to the desired carbohydrazide. This is achieved by reacting the carboxylic acid with hydrazine hydrate, often under reflux in ethanol. This route bypasses the isolation of the ester, offering a more direct conversion from the acid to the hydrazide.

Synthetic Approaches for Diversification of this compound Derivatives

The this compound molecule offers multiple reactive sites, making it an excellent platform for chemical diversification. Key strategies include substitution at the terminal nitrogen of the hydrazide group, modification at the indole nitrogen, and its incorporation into larger, hybrid molecular structures.

N'-Substitution via Condensation Reactions with Carbonyl Compounds

A primary strategy for derivatization involves the condensation of the terminal amino group of the hydrazide moiety with various carbonyl compounds to form N'-substituted hydrazones, also known as Schiff bases. derpharmachemica.com This reaction is generally straightforward, involving the reflux of this compound with an aldehyde or ketone in an alcoholic solvent, sometimes with a catalytic amount of glacial acetic acid to facilitate the reaction. derpharmachemica.comnih.gov

This method has been widely used to synthesize extensive libraries of derivatives by reacting the parent hydrazide with a diverse range of carbonyl compounds. These include:

Substituted Aromatic Aldehydes: Creating (E)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides with various substituents on the phenyl ring. derpharmachemica.comresearchgate.net

Heterocyclic Aldehydes: Such as furan-2-carbaldehyde, leading to derivatives with furan (B31954) rings. researchgate.net

Cyclic Ketones: Notably, condensation with isatin (B1672199) (1H-indole-2,3-dione) and its N-substituted derivatives yields complex hybrid molecules with significant biological interest. nih.govtandfonline.com

Table 2: Examples of N'-Substitution of this compound

| Carbonyl Compound | Resulting Derivative Class |

|---|---|

| Substituted Benzaldehydes | (E)-N'-Benzylidene-5-bromo-1H-indole-2-carbohydrazides derpharmachemica.com |

| 4-(Dimethylamino)benzaldehyde | 5-Bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide researchgate.net |

| Isatin | N'-(2-Oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide tandfonline.comresearchgate.net |

Modification at the Indole Nitrogen (N1) for Enhanced Bioactivity

The indole nitrogen (N1) is another key position for chemical modification, often aimed at enhancing pharmacokinetic properties or biological activity. Alkylation or benzylation at this position is a common strategy. This modification is typically performed on the precursor, ethyl 5-bromo-1H-indole-2-carboxylate, prior to the formation of the hydrazide. derpharmachemica.comd-nb.info

The N-alkylation reaction involves treating the indole ester with an alkylating agent, such as 4-chlorobenzyl chloride, in the presence of a base like cesium carbonate or sodium ethoxide in a polar aprotic solvent like dimethylformamide (DMF). derpharmachemica.comd-nb.info Following the successful N-alkylation, the resulting ester, for instance, ethyl 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylate, is then subjected to hydrazinolysis with hydrazine hydrate to yield the corresponding N1-substituted this compound. derpharmachemica.com Another reported modification includes the introduction of a phenylsulfonyl group at the N1 position, creating 5-bromo-N''-(phenylsulfonyl)-1H-indole-2-carbohydrazide. ontosight.ai

Table 3: Reagents for Modification at the Indole Nitrogen (N1)

| Precursor | Reagent | Base/Solvent | N1-Substituted Product (after hydrazinolysis) |

|---|---|---|---|

| Ethyl 5-bromo-1H-indole-2-carboxylate | 4-Chlorobenzyl chloride | Cs₂CO₃ / DMF | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carbohydrazide d-nb.info |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 1-Chloro-4-(chloromethyl)benzene | NaOEt / Ethanol | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carbohydrazide derpharmachemica.com |

Incorporation into Molecular Hybrids with Diverse Heterocyclic Systems

The carbohydrazide functional group is a highly versatile linker that enables the incorporation of the 5-bromo-1H-indole scaffold into larger molecular hybrids containing other heterocyclic systems. This strategy aims to combine the pharmacophoric features of different rings to create novel compounds with potentially synergistic or enhanced biological activities. researchgate.netontosight.ai

One approach involves the chemical transformation of the carbohydrazide moiety itself into a new heterocyclic ring. For instance, this compound can serve as a key intermediate in the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives. researchgate.net

A more common strategy is to use the condensation reaction described in section 2.2.1 to link the indole-carbohydrazide to another pre-formed heterocyclic system. This has been effectively used to create hybrids with a variety of heterocycles, including:

Thiophene and Furan: By condensation with the respective aldehydes. nih.gov

Isatin (Indolin-2-one): Forming complex indole-isatin hybrids. nih.govtandfonline.com

Pyrazole: Reaction of chromones with hydrazides can lead to pyrazole-containing structures. nih.gov

These molecular hybridization strategies underscore the importance of this compound as a building block for constructing complex and diverse chemical entities for drug discovery. researchgate.net

Advanced Spectroscopic Characterization Techniques Utilized in Structural Confirmation

The structural elucidation of this compound and its derivatives is unequivocally established through a combination of advanced spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental tools for confirming the identity and purity of these synthesized compounds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For this compound and its derivatives, characteristic absorption bands are observed. These include stretching vibrations for N-H groups (of the indole ring and the hydrazide moiety), the carbonyl group (C=O) of the hydrazide, and C-Br bonds. researchgate.netderpharmachemica.com For example, in a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides, the C=O stretch appears around 1670 cm⁻¹, the C=N of the hydrazone at 2190 cm⁻¹, and the C-Br at 690 cm⁻¹. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the number and environment of protons and carbon atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the indole ring, the N-H protons of the indole and hydrazide, and the -NH₂ protons. A molecular docking study of hydrazone derivatives reported the chemical shifts for the parent compound, noting signals for the aromatic protons and the indole N-H. researchgate.net For derivatives, additional signals corresponding to the introduced substituents are observed. For example, in (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazide, a characteristic singlet for the benzylic CH₂ protons appears around 5.690 ppm. derpharmachemica.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the hydrazide and the carbon atoms of the indole ring, with the carbon bearing the bromine atom (C-Br) being significantly influenced. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov The presence of the bromine atom is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) in the mass spectrum. researchgate.net For instance, the calculated mass to charge ratio (m/z) for C₉H₈BrN₃O is approximately 254.087. synquestlabs.comsigmaaldrich.com

The collective data from these spectroscopic methods provides unambiguous proof of the chemical structure of this compound and its varied derivatives. researchgate.netdovepress.com

Interactive Data Tables

Table 1: Spectroscopic Data for this compound and a Representative Derivative Use the dropdown to select a compound and view its characteristic spectroscopic data.

Table 2: List of Mentioned Chemical Compounds A comprehensive list of chemical compounds discussed in this article.

Exploration of the Biological Activity Spectrum of 5 Bromo 1h Indole 2 Carbohydrazide Derivatives

Anticancer and Antiproliferative Research

Derivatives of 5-bromo-1H-indole-2-carbohydrazide have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. These investigations have spanned from initial in vitro cytotoxicity screenings to more in-depth mechanistic studies elucidating their effects on cell cycle progression and programmed cell death pathways.

In Vitro Cytotoxicity and Cell Growth Inhibition against Various Cancer Cell Lines

A significant body of research has focused on the synthesis of novel this compound derivatives and the evaluation of their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a commonly employed method in these studies to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have shown notable antiproliferative activity. For instance, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was identified as a potent derivative against HepG2 hepatocellular carcinoma cells, with an IC50 value of 14.3 μM. tandfonline.com This activity was comparable to the standard VEGFR tyrosine kinase inhibitor, sorafenib. tandfonline.com Another study on N-benzyl-5-bromoindolin-2-one derivatives revealed that compounds 7c and 7d exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com The latter was found to be more potent than the reference drug doxorubicin. mdpi.com

Furthermore, a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides were synthesized and evaluated for their cytotoxic activity against Peripheral Blood Mononuclear Cells (PBMCs), with several compounds in the series demonstrating dose-dependent cytotoxicity. derpharmachemica.com Isatin-indole hybrids have also been investigated, with compound 5m showing promising in vitro antiproliferative potential against three human cancer cell lines. researchgate.net

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Name | Cancer Cell Line | IC50 Value (µM) |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 (Hepatocellular Carcinoma) | 14.3 tandfonline.com |

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 mdpi.com |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 mdpi.com |

| Isatin-indole hybrid 5m | Average of three human cancer cell lines | 1.17 researchgate.net |

| Thiophenyl carbohydrazide (B1668358) 6i | COLO 205 (Colon Cancer) | 0.071 nih.gov |

| Thiophenyl carbohydrazide 6i | SK-MEL-5 (Melanoma) | 0.075 nih.gov |

| Thiophenyl carbohydrazide 6i | MDA-MB-435 | 0.259 nih.gov |

Investigation of Cell Cycle Arrest Mechanisms in Cancer Cells

Several studies have delved into the mechanisms by which this compound derivatives exert their antiproliferative effects, with a focus on their ability to interfere with the cell cycle. A common finding is the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from entering mitosis and subsequently leads to cell death.

For example, the potent derivative 5BDBIC was found to cause cell cycle arrest at the G2/M phase in HepG2 cells. tandfonline.comresearchgate.net This effect is often linked to the inhibition of key regulatory proteins involved in the G2/M transition. Similarly, N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d was shown to induce a significant increase in the number of MCF-7 cells in the G2/M phase (15.5% compared to 9.3% in untreated cells). mdpi.com

Research on other indole (B1671886) derivatives has provided further evidence for G2/M phase arrest. For instance, certain indole-containing compounds have been reported to induce G2/M arrest through the disruption of tubulin polymerization. mdpi.com Specifically, a study on pyrrole-indole hybrids identified that disruption of tubulin polymerization by these compounds leads to cell division arrest at the G2/M phase of the cell cycle. rsc.org

Induction of Programmed Cell Death (Apoptosis) Pathways

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism through which many anticancer agents eliminate malignant cells. Derivatives of this compound have been shown to trigger apoptotic pathways in various cancer cell lines.

The investigation of 5BDBIC revealed that its inhibition of VEGFR-2 tyrosine kinase activity not only caused cell cycle arrest but also led to the induction of the intrinsic apoptosis pathway. tandfonline.comresearchgate.net The intrinsic pathway is mediated by mitochondria and involves the activation of a cascade of caspases. In another study, the N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d was found to induce apoptosis in MCF-7 cells, as evidenced by an increase in the levels of pro-apoptotic proteins such as Bax and caspases-3 and -9, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, a series of novel isatin-indole conjugates were developed as potential inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net These proteins are often overexpressed in tumors, contributing to their survival. The study demonstrated that these conjugates could effectively inhibit the growth of colorectal cancer cell lines by inducing apoptosis through the inhibition of Bcl-2 and Bcl-xL. researchgate.netnih.gov

Studies on Novel Non-Apoptotic Cell Death Modalities, Including Methuosis

While apoptosis is a major focus of cancer research, alternative cell death pathways are gaining attention as potential therapeutic strategies, especially for apoptosis-resistant cancers. One such non-apoptotic cell death modality is methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.

A groundbreaking study identified a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as inducers of methuosis. nih.govpensoft.net One derivative, designated as 12A, was found to be a potent and selective methuosis inducer in various cancer cell lines, while showing minimal toxicity to normal human cells. nih.govpensoft.net The study revealed that the vacuoles induced by compound 12A were derived from macropinosomes and not autophagosomes. nih.govpensoft.net The mechanism of methuosis induction by 12A was found to involve the MAPK/JNK signaling pathway. tandfonline.compensoft.net This discovery of a novel, non-apoptotic cell death pathway for this class of compounds opens up new avenues for the development of anticancer therapies.

Anti-angiogenic Investigations

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer treatment. Derivatives of this compound have been investigated for their ability to inhibit this process using various ex vivo and in vivo models.

Ex Vivo and In Vivo Angiogenesis Inhibition Assays (e.g., Rat Aorta Ring, Chick Chorioallantois Membrane)

The rat aorta ring assay and the chick chorioallantois membrane (CAM) assay are two widely used methods to assess the anti-angiogenic potential of compounds. In the rat aorta ring assay, a cross-section of a rat aorta is cultured in a matrix, and the sprouting of new blood vessels is observed. The CAM assay involves placing the test compound on the chorioallantoic membrane of a developing chicken embryo and observing its effect on blood vessel formation.

Several studies have demonstrated the anti-angiogenic activity of this compound derivatives using these assays. A carbothioamide derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC), exhibited significant, dose-dependent anti-angiogenic activity in the rat aorta ring assay, with an IC50 of 13.42 μg/ml. nih.gov This compound also showed anti-angiogenic effects in the in vivo CAM assay. nih.gov

Another derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), also demonstrated substantial dose-dependent inhibition of blood vessel growth in the rat aorta ring assay, causing an 87.37% reduction at a concentration of 100 μg/ml. researchgate.net The in vivo CAM assay confirmed a significant regression in blood vessels with this compound. researchgate.net Similarly, the triazole derivative 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) showed significant dose-dependent suppression of angiogenesis in the rat aorta ring assay (83.04% inhibition at 100 μg/mL) and regression of blood vessels in the CAM model. researchgate.netnih.gov

The following table summarizes the anti-angiogenic activity of selected this compound derivatives.

| Derivative Name | Assay | Key Findings |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | Rat Aorta Ring Assay | IC50 of 13.42 μg/ml nih.gov |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | Chick Chorioallantois Membrane (CAM) Assay | Significant anti-angiogenic activity nih.gov |

| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | Rat Aorta Ring Assay | 87.37% reduction of blood vessel growth at 100 μg/ml researchgate.net |

| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | Chick Chorioallantois Membrane (CAM) Assay | Significant regression in blood vessels researchgate.net |

| 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) | Rat Aorta Ring Assay | 83.04% suppression of angiogenesis at 100 μg/mL nih.gov |

| 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) | Chick Chorioallantois Membrane (CAM) Assay | Considerable blood vessel regression nih.gov |

Molecular Regulation of Vascular Endothelial Growth Factor (VEGF) Expression

Derivatives of this compound have been shown to modulate the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein involved in angiogenesis (the formation of new blood vessels). The inhibition of VEGF signaling is a key strategy in cancer therapy to restrict tumor growth and metastasis.

Studies have demonstrated that certain derivatives can significantly decrease the expression of the VEGF gene in cancer cell lines. For instance, the derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) was evaluated for its effect on the HCT116 colon cancer cell line. researchgate.netnih.gov A quantitative real-time polymerase chain reaction (RT-PCR) analysis revealed a significant reduction in VEGF gene expression at concentrations of 200 and 400 µg/ml compared to control cells. researchgate.netnih.gov Similarly, another derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC), also exhibited a decrease in VEGF gene expression in HCT116 cells. pensoft.net This anti-angiogenic potential is a significant area of investigation for these compounds. researchgate.netpensoft.netcolmed-alnahrain.edu.iq

| Derivative Name | Cell Line | Effect on VEGF Gene Expression | Ref |

| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | HCT116 | Significant reduction at 200 and 400 µg/ml | researchgate.netnih.gov |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | HCT116 | Decrease in expression at 100 µg/ml and 400 µg/ml | pensoft.net |

| [N-(1-benzyl-2-oxindolin-3-ylidene)-5-bromo-1H-2-carbohydrazide] | HCT116 | Notable reduction at 200 and 400 µg/mL | colmed-alnahrain.edu.iq |

Enzyme Inhibitory Profiles

The this compound framework has proven to be a versatile template for designing inhibitors of various enzymes critical to disease pathways. Research has focused on its derivatives as inhibitors of protein kinases involved in cancer and other enzymes implicated in metabolic disorders and viral replication.

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) whose overactivity is linked to several cancers, making it a prime target for therapeutic intervention. rdd.edu.iq Derivatives of 5-bromoindole-2-carboxylic acid, including carbothioamide, oxadiazole, and triazole variants, have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. nih.govresearchgate.net

Molecular docking studies have been instrumental in identifying promising candidates. nih.govresearchgate.net For example, novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid showed favorable binding free energy against the EGFR tyrosine kinase domain. researchgate.net One such derivative, designated compound 4a, was noted for its potential to form hydrogen bonds more effectively than the established EGFR inhibitor, erlotinib. researchgate.net In another study, a carbothioamide derivative, compound 3a, was identified as a potent inhibitor of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The derivative 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) has also been shown to block the tyrosine kinase signaling of EGFR. pensoft.net

| Derivative Class | Key Finding | Compound Example | Ref |

| Oxadiazole | Favorable binding energy in docking; superior H-bond capacity to erlotinib. | Compound 4a | researchgate.net |

| Carbothioamide | Potent inhibition of EGFR tyrosine kinase, leading to cell cycle arrest. | Compound 3a | nih.govresearchgate.net |

| Carbothioamide | Blocks EGFR tyrosine kinase signaling. | 2-NPHC | pensoft.net |

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a crucial strategy in anticancer research. A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and specifically studied for their potential to inhibit VEGFR-2 tyrosine kinase. researchgate.net

Among the synthesized compounds, 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) emerged as the most potent derivative against Hep G2 hepatocellular carcinoma cells. researchgate.net This compound's inhibitory action on VEGFR-2 tyrosine kinase activity resulted in cell cycle arrest at the G2/M phase and the induction of apoptosis. researchgate.net The bromine atom at the 5-position of the indole ring is considered important for improving binding affinity to tyrosine kinases like VEGFR-2. Molecular docking studies have further supported the binding of these hydrazone derivatives within the VEGFR tyrosine kinase domain. researchgate.net

| Compound | Target | Activity (IC₅₀) | Reference Drug (Sorafenib) IC₅₀ | Ref |

| 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | VEGFR-2 Kinase (in Hep G2 cells) | 14.3 µM | 6.2 µM | researchgate.net |

Evaluation as α-Glucosidase Inhibitors

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates, and its inhibition is an established approach for managing type 2 diabetes. nih.gov Indole-carbohydrazide derivatives have been investigated as a source of new and potent α-glucosidase inhibitors. nih.govbohrium.com

A series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were designed and synthesized based on combining active pharmacophores. nih.gov These compounds demonstrated excellent inhibitory activity against α-glucosidase, with most being significantly more potent than the standard drug, acarbose. nih.gov One derivative, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (compound 11d), was exceptionally potent. nih.gov Kinetic studies identified this compound as an uncompetitive inhibitor of the enzyme. nih.gov

| Compound | α-Glucosidase IC₅₀ | Potency vs. Acarbose | Ref |

| Compound 11d | 6.31 µM | 118.8 times more potent | nih.gov |

| Acarbose (Reference) | 750.0 µM | - | nih.gov |

Assessment of HIV-1 Integrase Inhibitory Potential

HIV-1 integrase is an essential enzyme for viral replication, as it mediates the insertion of the viral genome into the host cell's DNA. nih.govresearchgate.net This makes it a critical target for antiretroviral therapy, with several integrase strand transfer inhibitors (INSTIs) clinically approved. nih.gov The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel INSTIs. nih.gov

The proposed mechanism involves the indole nucleus and a carboxyl group chelating with magnesium ions within the enzyme's active site. nih.gov One derivative of 5-bromoindole-2-carboxylic acid demonstrated an IC₅₀ value of 3.11 µM against integrase activity. Further structural optimization of the indole-2-carboxylic acid scaffold led to the development of derivative 20a, which showed a markedly increased inhibitory effect. nih.gov The introduction of a long branch on the indole core was found to improve interaction with a hydrophobic pocket near the active site, enhancing potency. nih.gov

| Compound | Target | IC₅₀ | Ref |

| 5-Bromoindole-2-carboxylic acid derivative | HIV-1 Integrase | 3.11 µM | |

| Optimized Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | nih.gov |

Studies on Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle. nih.govnih.gov Agents that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. rsc.org The indole-2-carbohydrazide scaffold has been identified as a core structure in the development of tubulin inhibitors. rsc.orgmdpi.comnih.gov

Specifically, the 3-phenyl-1H-indole-2-carbohydrazide core has been a focus of such research. rsc.orgnih.gov A study on pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives found that a single chloro-substituted derivative (compound 3h) was a strong tubulin inhibitor that disrupts the microtubule structure by binding to the colchicine (B1669291) site. rsc.orgnih.gov In a separate investigation, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (compound 27a) was identified as another potent tubulin polymerization inhibitor that induces G2/M phase arrest in cancer cells. researchgate.net Further modifications, such as adding a bromine atom to the indole ring of this series, yielded derivatives (e.g., 27b, 27d) with very strong tubulin inhibition activities and potent anticancer effects. researchgate.net

| Derivative Series | Key Compound(s) | Finding | Ref |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Compound 3h | Strongest tubulin inhibitor in its series; binds to colchicine site. | rsc.orgnih.gov |

| Furyl-3-phenyl-1H-indole-2-carbohydrazides | Compound 27a | Potent tubulin polymerization inhibitor; induces G2/M arrest. | researchgate.net |

| Bromo-substituted furyl-3-phenyl-1H-indole-2-carbohydrazides | Compounds 27b, 27d | Exhibited the strongest tubulin inhibition activities in their series. | researchgate.net |

Antimicrobial Activity Research

Derivatives of this compound have been the subject of extensive research for their potential to combat microbial infections. These investigations have revealed significant efficacy against various bacterial and fungal pathogens, and have also explored their potential as antiviral agents.

A noteworthy area of investigation has been the antibacterial activity of these derivatives against both Gram-positive and Gram-negative bacteria. The indole nucleus is a common feature in many compounds with antibacterial properties. nih.gov

Research into a series of ten 5-bromoindole-2-carboxamides demonstrated significant activity against pathogenic Gram-negative bacteria. d-nb.info Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.35 to 1.25 μg/mL. d-nb.info Notably, some derivatives showed antibacterial effects that were higher than the standard drugs, gentamicin (B1671437) and ciprofloxacin, against E. coli and P. aeruginosa. d-nb.info For instance, one compound was found to be 1.6 and 3-fold more active than gentamicin and ciprofloxacin, respectively, against Salmonella Typhi. d-nb.info

Similarly, studies on N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides have shown that Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans are particularly sensitive to these compounds. nih.gov In another study, newly synthesized isatin-indole molecular hybrids generally showed weaker activity against Gram-negative bacteria, while two compounds, in particular, displayed good activity against Gram-positive bacteria. nih.gov Furthermore, a study on 3-substituted indole derivatives found that most of the tested compounds were more effective against Gram-positive bacteria than Gram-negative strains. scirp.org

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

| 5-Bromoindole-2-carboxamides | Not specified | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi | MIC values of 0.15–3.25 μg/mL against E. coli and P. aeruginosa. Some compounds were more potent than gentamicin and ciprofloxacin. d-nb.info |

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Compounds 5c and 5h were the most active against S. aureus and B. subtilis, respectively. nih.gov |

| Isatin-Indole Molecular Hybrids | Bacillus subtilis, Enterococcus fecalis | Pseudomonas aeruginosa, Klebsiella pneumoniae | Compounds 5b and 5c showed potent activity against Gram-positive bacteria. Compound 5i was more active than ampicillin (B1664943) against Ps. aeruginosa. nih.gov |

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas | Outperformed the standard drug Gentamicin against all tested pathogens. bohrium.com |

The antifungal potential of this compound derivatives has also been a significant area of research. These compounds have been tested against a variety of pathogenic fungi, often showing promising results.

For example, a series of N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides were evaluated for their antifungal activity. nih.gov One derivative, in particular, demonstrated the best antifungal profile against Candida albicans, Aspergillus niger, and Penicillium notatum, with MIC values of 7.8, 31.25, and 62.5 μg/mL, respectively. nih.gov

In another study, isatin-indole molecular hybrids were assessed for their in vitro antifungal potential. nih.gov One compound emerged as the most active against Candida albicans with a MIC of 3.9 µg/mL, while another was most effective against Aspergillus niger with a MIC of 15.6 µg/mL. nih.gov Furthermore, some derivatives of 5-bromo isatin (B1672199) have been screened for their fungicidal activity against Candida albicans and Aspergillus fumigatus. researchgate.net

Research on twenty-five 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that most of the compounds exhibited moderate to excellent antifungal activities against five tested plant pathogenic fungi. nih.gov Notably, four of these compounds displayed remarkable and broad-spectrum antifungal activities that were comparable or superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov One derivative, in particular, showed the most potent antifungal activity against Rhizoctonia solani with an EC50 of 3.44 mg/L. nih.gov

| Derivative Class | Pathogenic Fungi | Key Findings |

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides | Candida albicans, Aspergillus niger, Penicillium notatum | Compound 5h showed the best antifungal profile with MIC values of 7.8, 31.25, and 62.5 μg/mL, respectively. nih.gov |

| Isatin-Indole Molecular Hybrids | Candida albicans, Aspergillus niger, Penicillium notatum | Compound 5j was most active against C. albicans (MIC 3.9 µg/mL). Compound 5g was most active against A. niger (MIC 15.6 µg/mL). nih.gov |

| 3-Indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Bipolaris maydis, Colletotrichum gloeosporioides | Compound 3u showed excellent activity against R. solani (EC50 of 3.44 mg/L), superior to commercial fungicides. nih.gov |

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Candida albicans, Aspergillus niger | Showed superior efficacy against the tested fungal pathogens compared to Gentamicin. bohrium.com |

The exploration of antiviral activities of this compound derivatives has yielded promising leads. The parent compound itself has shown potential as an antiviral agent, particularly against influenza A and Coxsackie B4 viruses. The indole scaffold is present in several commercially available antiviral drugs. nih.gov

A novel series of indolylthiosemicarbazides and their cyclized counterparts, 4-thiazolidinones, were designed and synthesized to be evaluated for their in vitro antiviral activity against a broad spectrum of DNA and RNA viruses. nih.gov Four of the thiosemicarbazide (B42300) derivatives exhibited notable antiviral activity against Coxsackie B4 virus, with EC50 values ranging from 0.4 to 2.1 μg/mL. nih.gov The selectivity index for these compounds, which indicates the ratio of cytotoxic to antivirally effective concentration, was between 9 and 56. nih.gov

Indole derivatives are known to act as inhibitors for various viral targets, including reverse transcriptase, integrase, protease, and polymerase. nih.gov While research into the specific antiviral mechanisms of this compound derivatives is ongoing, the initial findings are encouraging for the development of new antiviral therapies.

Antioxidant Capacity Assessment (e.g., Free Radical Scavenging Assays)

Several derivatives of this compound have been assessed for their antioxidant capacity, primarily through free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

One study investigated the free radical scavenging activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide. nih.gov This compound exhibited scavenging activity in a concentration-dependent manner, with an IC50 value (the concentration required to scavenge 50% of the free radicals) of 99.6 µg/mL. nih.gov Another carbohydrazide indole derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide, also demonstrated a significant, concentration-dependent decrease in DPPH free radicals, with an IC50 value of 129.6 µg/ml. researchgate.net

Similarly, a 5-bromoindole (B119039) carbothioamide derivative was found to effectively reduce DPPH free radicals in a dose-dependent manner, with a calculated IC50 value of 175.3 µg/ml. pensoft.net The antioxidant properties of these indole derivatives are often attributed to the hydrogen-donating ability of the indole NH group. pensoft.net Furthermore, a dihydropyridine (B1217469) derivative of 5-bromoindole-3-carboxaldehyde (B1265535) was evaluated for its antioxidant potential using the DPPH assay and was found to have an IC50 value of 113.964 ± 0.076 μg/ml. bohrium.com

In a broader study on arylidene-1H-indole-2-carbohydrazones, the antioxidant activity was evaluated using DPPH, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. unica.it The results indicated that good antioxidant activity is linked to the number and position of hydroxyl groups on the arylidene moiety, as well as the presence of methoxy (B1213986) or 4-(diethylamino) groups. unica.it

| Derivative | Assay | IC50 Value |

| 4-2-(5-Bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH | 99.6 µg/mL nih.gov |

| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide | DPPH | 129.6 µg/mL researchgate.net |

| 5-Bromoindole carbothioamide derivative (2-NPHC) | DPPH | 175.3 µg/ml pensoft.net |

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DPPH | 113.964 ± 0.076 μg/ml bohrium.com |

Mechanistic Elucidation of Biological Actions of 5 Bromo 1h Indole 2 Carbohydrazide Derivatives

Disruption of Key Cellular Signaling Pathways

The biological activity of 5-bromo-1H-indole-2-carbohydrazide derivatives is significantly attributed to their ability to interfere with crucial cellular signaling networks that regulate cell growth, proliferation, and survival.

A primary mechanism of action for these compounds is the inhibition of tyrosine kinases (TKs), enzymes that are critical components of signaling pathways often dysregulated in cancer. Derivatives of 5-bromoindole-2-carboxylic acid have been specifically investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key drivers of tumor angiogenesis and proliferation.

One study synthesized a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives and evaluated their potential as VEGFR-2 tyrosine kinase inhibitors. nih.gov The compound 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was identified as a potent inhibitor of VEGFR-2 TK activity. nih.gov This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the intrinsic pathway. nih.gov Similarly, other research has focused on synthesizing novel 5-bromoindole-2-carboxylic acid derivatives as inhibitors of EGFR tyrosine kinase. researchgate.net A lead compound from this series also demonstrated the ability to inhibit EGFR tyrosine kinase activity, resulting in cell cycle arrest and the activation of apoptosis. researchgate.net

The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

| Compound ID | Target Kinase | Cell Line | IC50 (µM) |

| 5BDBIC | VEGFR-2 | HepG2 | 14.3 nih.gov |

| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 nih.gov |

This table presents the in vitro inhibitory activity of a representative this compound derivative against a key tyrosine kinase compared to a standard inhibitor.

The signaling cascades initiated by receptor tyrosine kinases like EGFR frequently converge on downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net The MAPK cascade is a central regulator of gene expression, cell proliferation, and survival. While direct interaction of this compound derivatives with MAPK/JNK pathway components is not extensively documented, their action is mechanistically linked through the inhibition of upstream receptors. By blocking EGFR, these indole (B1671886) derivatives effectively attenuate the signal transduction to downstream effectors, including the MAPK pathway, thereby contributing to their anti-proliferative effects.

Interaction with Cellular Proliferation Machinery

Beyond signaling pathways, these compounds directly interfere with the physical machinery of cell division, presenting another avenue for their biological action.

Several indole derivatives are recognized for their ability to act as anti-cancer agents by disrupting the formation and function of the mitotic spindle. researchgate.net The mitotic spindle, a structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. Indole compounds can prevent the proliferation and invasion of cancer cells by interfering with this process. researchgate.net This disruption often stems from the inhibition of tubulin polymerization, the fundamental process for forming microtubules. The consequence of mitotic spindle impairment is an arrest of the cell cycle, typically at the G2/M transition, which can ultimately trigger apoptosis. nih.gov

Molecular Interactions with Biological Targets

To understand the inhibitory actions of this compound derivatives, it is crucial to examine their specific molecular interactions at the active sites of their biological targets. Molecular docking studies have provided significant insights into these binding modes.

Tyrosine Kinases (VEGFR-2 and EGFR): Molecular docking simulations have revealed the precise interactions between this compound derivatives and the ATP-binding pocket of tyrosine kinases. For VEGFR-2, the this compound moiety is crucial for binding. It forms key hydrogen bonds with the amino acid residue Asp1046 and engages in numerous pi-alkyl and pi-pi interactions with surrounding residues. d-nb.info

The table below summarizes the specific molecular interactions observed in docking studies between different derivatives and the VEGFR-2 active site. d-nb.info

| Derivative Moiety | Interacting Residues in VEGFR-2 Active Site | Type of Interaction |

| This compound | Asp1046, Cys919 | Hydrogen Bond d-nb.info |

| Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045 | Pi-Pi, Pi-Sulfur, Pi-Alkyl d-nb.info | |

| Leu889, Ile888, Leu1019 | Pi-Alkyl d-nb.info | |

| 4-hydroxybenzylidene | Val848, Leu1035, Ala866 | Pi-Alkyl d-nb.info |

| 4-dimethylamino benzylidene | Leu889 | Pi-Alkyl d-nb.info |

This interactive table details the specific amino acid residues and types of non-covalent interactions involved in the binding of this compound derivatives to the VEGFR-2 kinase domain.

Integrase: While research on this compound derivatives as integrase inhibitors is specific, the broader class of indole-2-carboxylic acid derivatives has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.orgbohrium.com The proposed binding mechanism involves the indole core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the integrase's active site. nih.govbohrium.com This interaction is critical for inhibiting the strand transfer step of viral DNA integration. nih.govbohrium.com Further structural modifications, such as adding a halogenated benzene (B151609) ring at the C6 position, can enhance binding through π–π stacking interactions with the viral DNA. rsc.org

Tubulin: The mitotic spindle disruption caused by indole derivatives is explained by their interaction with tubulin. Molecular simulations suggest that these compounds bind to the colchicine (B1669291) site on β-tubulin. This binding inhibits the polymerization of α- and β-tubulin heterodimers into microtubules, thus destabilizing the microtubule dynamics essential for mitosis and leading to G2/M cell cycle arrest and apoptosis.

Receptor-Ligand Binding Dynamics

Derivatives of this compound have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. The interaction between these indole derivatives and VEGFR-2 is a critical aspect of their anti-cancer properties.

Molecular docking studies have elucidated the binding modes of these compounds within the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. The this compound core structure plays a crucial role in anchoring the molecule within the active site. Specific interactions, such as hydrogen bonds and various pi-interactions (pi-pi, pi-sulfur, and pi-alkyl), are formed with key amino acid residues. For instance, one derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), has been shown to form a hydrogen bond with the residue Asp1046 and multiple pi-alkyl interactions with residues like Leu889, Ile888, and Leu1019. researchgate.net Another derivative established twelve pi-pi, pi-sulfur, and pi-alkyl interactions with several residues including Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, and Cys1045, in addition to a hydrogen bond with Asp1046. researchgate.net

These interactions effectively block the kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways that are essential for the proliferation and migration of endothelial cells, which are vital for the formation of new blood vessels that supply tumors. The binding energy of these derivatives against the VEGFR tyrosine kinase is a key determinant of their inhibitory potency. For example, compound 3a exhibited a binding energy of -8.76 kcal/mol, while compound 3e had a binding energy of -8.02 kcal/mol. researchgate.net

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Compound 3a | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | Hydrogen Bond, Pi-Alkyl |

| Compound 3e | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 | Hydrogen Bond, Pi-Pi, Pi-Sulfur, Pi-Alkyl |

| Compound 3j | -7.78 | Asp1046, Cys1045, Phe918, Ala866, Leu840, Leu1035, Val848, Cys919, Lys868, Val916 | Hydrogen Bond, Pi-Alkyl, Halogen |

Cellular Pathways Leading to Induced Cell Death

The inhibition of crucial cellular receptors by this compound derivatives triggers a cascade of events culminating in programmed cell death. These compounds have been shown to induce cell death through multiple pathways, including apoptosis and a distinct form of cell death known as methuosis.

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate both.

The intrinsic pathway is often triggered by cellular stress, such as that induced by the inhibition of growth factor receptors like VEGFR-2. This leads to the activation of the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. The inhibition of VEGFR-2 by compounds such as 5BDBIC has been shown to induce the intrinsic apoptotic pathway, leading to cell cycle arrest at the G2/M phase. researchgate.net The disruption of mitochondrial membrane potential is a key event in this pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, such as the Fas receptor. This binding leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits and activates initiator caspases, most notably caspase-8. Studies on broader classes of indole derivatives have demonstrated their ability to increase the expression of Fas mRNA and activate caspase-8, thereby triggering the extrinsic apoptotic cascade. nih.gov The activation of caspase-8 is a critical step, as it can then activate downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and the execution of apoptosis. nih.gov While direct evidence for this compound derivatives is still emerging, the known mechanisms of similar indole compounds strongly suggest their involvement in this pathway.

In addition to apoptosis, certain this compound derivatives can induce a non-apoptotic form of cell death called methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm derived from macropinosomes.

A specific derivative, designated as 12A, has been shown to be a potent inducer of methuosis in cancer cells. nih.gov The vacuoles induced by 12A are not of autophagic origin but are derived from macropinosomes, a process that involves the bulk uptake of extracellular fluid. nih.gov The formation of these vacuoles is dependent on protein synthesis. nih.gov

Furthermore, the induction of methuosis by compound 12A is associated with Endoplasmic Reticulum (ER) stress . This is evidenced by the increased mRNA expression of the ER stress marker CHOP in a dose-dependent manner following treatment with 12A. nih.gov The accumulation of misfolded proteins in the ER, a hallmark of ER stress, can trigger various downstream signaling pathways, including those leading to cell death. In the case of 12A-induced methuosis, the MAPK/JNK signaling pathway has been implicated. nih.gov

| Cellular Feature | Observation | Associated Molecular Marker/Pathway |

|---|---|---|

| Cytoplasmic Vacuoles | Derived from macropinosomes, not autophagosomes | - |

| Endoplasmic Reticulum Stress | Increased expression of CHOP mRNA | ER Stress Pathway |

| Signaling Pathway Involvement | Activation of MAPK/JNK signaling | MAPK/JNK Pathway |

Structure Activity Relationship Sar Analyses of 5 Bromo 1h Indole 2 Carbohydrazide Derivatives

Impact of Substituent Modifications on Bioactivity

The biological profile of 5-bromo-1H-indole-2-carbohydrazide derivatives can be finely tuned by chemical modifications at three primary sites: the 5-position of the indole (B1671886) ring, the indole nitrogen (N1), and the N'-position of the carbohydrazide (B1668358) side chain.

Influence of Halogenation (Bromine) at the 5-Position of Indole

However, the effect of 5-bromination is not universally enhancing across all biological targets. For instance, a study on indole phytoalexin derivatives found that 5-bromo-substituted analogues exhibited either lower or, at best, similar antiproliferative activities compared to their non-brominated counterparts. beilstein-archives.org In contrast, research on 1H-indoline-2,3-dione (isatin) derivatives demonstrated that 5-halogenation was an effective strategy for markedly enhancing activity against various bacterial strains. ksu.edu.sa This highlights that the influence of the 5-bromo substituent is context-dependent, relying on the specific molecular scaffold and the biological target being addressed.

Effects of Substitution at the Indole Nitrogen (N1)

The nitrogen atom at the N1 position of the indole ring is a common site for chemical modification, providing a vector to introduce various substituents that can significantly modulate a compound's properties. N-alkylation and the introduction of N-Mannich bases have been shown to be effective modifications for enhancing the antibacterial activity of related isatin (B1672199) derivatives. ksu.edu.sa

In the context of anticancer research, substitution at the N1 position is a key strategy. For example, the synthesis of a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides underscores the importance of this position in creating potential new anticancer agents. derpharmachemica.com The attachment of a 4-chlorobenzyl group at N1 is a recurring motif in the design of potent derivatives, suggesting it favorably influences interactions with the target site. derpharmachemica.comnih.gov These modifications can impact the molecule's conformation, solubility, and ability to form crucial hydrogen bonds or hydrophobic interactions within a target's binding pocket.

Role of N'-Substituents on the Carbohydrazide Moiety

The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key handle for introducing a wide array of substituents, leading to diverse biological activities. Condensation of the terminal amino group with various aromatic aldehydes to form N'-benzylidene derivatives (Schiff bases) is a common and effective strategy to enhance bioactivity. derpharmachemica.com

The nature of the substituent on the benzylidene ring has a profound impact on cytotoxic potency. Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the benzylidene ring tends to enhance cytotoxic activity. For instance, derivatives bearing 4-chloro and 4-nitro substituents on the benzylidene ring were found to be the most potent in terms of cytotoxicity, with IC₅₀ values in the nanomolar range. nih.gov Conversely, replacing a phenyl group with certain substituted moieties can sometimes reduce activity, indicating that steric and electronic factors must be carefully balanced. nih.gov

Furthermore, the carbohydrazide can be used as a precursor to synthesize various five-membered heterocycles like oxadiazoles (B1248032) and triazoles, which have been reported to possess anticancer properties by disrupting mitotic spindles. nih.govresearchgate.net

| Derivative Series | N'-Substituent | Key Finding | Reference |

| (E)-N′-benzylidene-carbohydrazides | 4-Cl-benzylidene | Potent cytotoxicity (IC₅₀: 0.011–0.001 µM) | nih.gov |

| (E)-N′-benzylidene-carbohydrazides | 4-NO₂-benzylidene | Potent cytotoxicity (IC₅₀: 0.011–0.001 µM) | nih.gov |

| (E)-N′-benzylidene-carbohydrazides | 2-OH-benzylidene | Strong cytotoxicity (IC₅₀: 0.56–0.83 µM) | nih.gov |

| (Z)-N'-(2-oxoindolin-3-ylidene) | Isatin-ylidene | Bioactive as procaspase activators | nih.gov |

| Oxadiazole derivatives | 5-(Aryl)-1,3,4-oxadiazol-2-yl | Favorable binding to EGFR | researchgate.net |

Contribution of Hybridized Pharmacophores to Overall Activity

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug design. This approach aims to create new chemical entities with potentially improved affinity, better selectivity, or a dual mode of action. dovepress.com The this compound scaffold has been successfully used in this approach.

One notable example involves merging the structural features of isatin, another privileged heterocyclic core, with the indole moiety through the carbohydrazide linker. dovepress.commdpi.com This created isatin-indole hybrids with promising antiproliferative activities. dovepress.com In a different study, researchers developed new methuotic (a type of non-apoptotic cell death) anticancer agents by combining key pharmacophoric elements from the known drugs imatinib (B729) and MOMIPP with an indole-2-carbohydrazide derivative. nih.gov Similarly, indole-carbohydrazide has been hybridized with phenoxy-N-phenylacetamide fragments to generate potent α-glucosidase inhibitors, demonstrating the versatility of this core structure beyond cancer therapy. bohrium.com

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, several key features have been identified.

Studies on related compounds have highlighted the importance of hydrogen bonding, dipole-dipole interactions, hydrophobic effects, and van der Waals forces. nih.govresearchgate.net A pharmacophore model developed for antitubercular agents revealed the necessity of two aromatic centers, a hydrogen bond acceptor, and a hydrogen bond donor. ksu.edu.sa The 5-bromo-indole-2-carbohydrazide scaffold fits this model well:

Aromatic/Hydrophobic Centers: The indole ring and the N'-substituent (e.g., a benzylidene group) can occupy these pockets.

Hydrogen Bond Donor: The N-H of the indole ring and the N-H of the hydrazide are potential donors.

Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide is a strong hydrogen bond acceptor.

Molecular docking studies have further illuminated these interactions. For instance, in the binding site of EGFR, the carbohydrazide moiety can form critical hydrogen bonds, while the indole and its substituents engage in hydrophobic and other interactions. researchgate.net The bromine at the C5 position contributes to the electronic properties that can stabilize these binding interactions.

Rational Design Principles for Optimized Biological Efficacy

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved potency and optimized pharmacokinetic profiles. Key principles include:

Targeted Substituent Modification: Based on established SAR, specific groups can be introduced to enhance activity. For example, knowing that electron-withdrawing groups on an N'-benzylidene substituent increase cytotoxicity allows for the focused synthesis of derivatives bearing nitro, cyano, or trifluoromethyl groups.

Pharmacophore-Guided Design: Using a validated pharmacophore model, new molecules can be designed to ensure they possess the necessary functional groups in the correct spatial orientation for optimal target binding. ksu.edu.sa

Computational Modeling: In silico tools are indispensable in modern drug design. Molecular docking predicts how a molecule will bind to its target, allowing for the pre-screening of virtual compounds before committing to synthesis. nih.govresearchgate.netresearchgate.net Furthermore, computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics. derpharmachemica.com

Structure-Based Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), it can be used to guide the design of inhibitors that fit perfectly into the binding site, maximizing potency and selectivity.

Molecular Hybridization: The deliberate combination of known active pharmacophores remains a fruitful strategy for generating novel compounds with enhanced or dual activities. nih.govdovepress.combohrium.com

By applying these principles, medicinal chemists can move beyond trial-and-error synthesis and more efficiently design the next generation of potent and selective therapeutic agents based on the this compound scaffold.

Computational Chemistry and in Silico Approaches in Research on 5 Bromo 1h Indole 2 Carbohydrazide

Molecular Docking Simulations: Unveiling Binding Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing insights into binding affinity and the nature of the interactions.

Prediction of Ligand-Protein Binding Affinities and Interactions

Research on derivatives of 5-bromo-1H-indole-2-carbohydrazide has highlighted its potential as a scaffold for developing potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Molecular docking studies on these derivatives have been instrumental in predicting their binding affinities. For instance, certain hydrazone derivatives of this compound have shown favorable binding energies against the VEGFR tyrosine kinase domain. researchgate.net

The bromine atom at the 5-position of the indole (B1671886) ring is often identified as a critical feature for enhancing binding affinity, likely due to its role in electronic stabilization. Docking studies have confirmed the binding of such compounds to the ATP-binding site of these kinases, a common mechanism for kinase inhibitors.

While specific binding energy values for the parent compound, this compound, are not extensively documented in publicly available research, the data from its derivatives suggest a promising interaction potential with these cancer-related targets. For example, a study on novel 5-bromoindole-2-carboxylic acid derivatives reported strong binding energies for several compounds against the EGFR tyrosine kinase domain. researchgate.net

Analysis of Binding Poses within Target Active Sites

The analysis of binding poses provides a detailed three-dimensional view of how a ligand fits into the active site of a protein and the specific molecular interactions that stabilize the complex. For derivatives of this compound, docking studies have revealed key interactions within the active sites of their target proteins.

In the case of VEGFR-2, derivatives of this compound are predicted to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket. researchgate.net These interactions are crucial for stabilizing the ligand-protein complex and are a hallmark of effective kinase inhibitors. The carbohydrazide (B1668358) moiety itself can act as a hydrogen bond donor and acceptor, contributing to the binding affinity.

Similarly, molecular docking of 5-bromoindole (B119039) derivatives into the EGFR active site has shown interactions with critical residues, which is consistent with the mechanism of action of many known EGFR inhibitors. researchgate.net The planarity of the indole ring system also allows for favorable stacking interactions within the active site.

In Silico Pharmacokinetic Profiling (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. These computational models assess a molecule's potential to be absorbed into the bloodstream, distributed to its target tissues, metabolized by the body, and subsequently excreted.

Computational Models for Absorption Prediction

Good oral bioavailability is often linked to a molecule's ability to be absorbed through the gastrointestinal tract. Computational models for absorption prediction often rely on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

In silico ADMET studies on derivatives of this compound have suggested favorable pharmacokinetic profiles. For instance, some lead compounds derived from this scaffold have been predicted to have moderate LogP values (ranging from 2.1 to 3.8) and high gastrointestinal absorption (>80%). Studies on various 5-bromoindole hydrazone derivatives also indicated adequate absorption levels based on in silico predictions. researchgate.net

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Derivatives

| Property | Predicted Value Range for Derivatives | Reference |

| LogP | 2.2 - 4.2 | nih.gov |

| Molecular Weight | 304 - 473 g/mol | nih.gov |

| Hydrogen Bond Donors | < 5 | nih.gov |

| Hydrogen Bond Acceptors | < 10 | nih.gov |

| Lipinski's Rule of Five | Followed | nih.gov |

Computational Models for Distribution Prediction

The distribution of a drug throughout the body is influenced by factors such as its ability to cross cell membranes and bind to plasma proteins. While specific computational models for the distribution of this compound are not widely reported, general ADME predictions for its derivatives suggest acceptable distribution characteristics. The predicted LogP values for its derivatives fall within a range that is often associated with good membrane permeability.

Computational Models for Excretion Prediction

In the development of new therapeutic agents, predicting the pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical step. For derivatives of this compound, in silico computational models are frequently employed to forecast these properties, thereby guiding the selection of candidates for further development. These predictive studies help in assessing the drug-likeness and potential disposition of the compounds within the body.

Researchers utilize various software and methodologies, such as ACD/Ilab and ADMETSAR, to evaluate the ADMET parameters of newly synthesized derivatives. derpharmachemica.com These in silico tools analyze the chemical structure of a compound to predict its pharmacokinetic behavior. For instance, studies on a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides showed that the synthesized molecules fell within an acceptable range for key ADME properties and were predicted to have low toxicity. derpharmachemica.com Similarly, investigations into other derivatives, including isatin (B1672199)–indole conjugates and 5-bromoindole-2-carboxylic acid hydrazone derivatives, have indicated favorable pharmacokinetic profiles. nih.govresearchgate.net

The predictions from these models often include parameters like aqueous solubility, gastrointestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450. researchgate.net For example, some derivatives were predicted to have high gastrointestinal absorption (greater than 80%) and moderate lipophilicity (LogP values between 2.1 and 3.8), which are desirable characteristics for orally administered drugs. Furthermore, in silico hepatotoxicity tests for certain hydrazone derivatives suggested a low risk of liver toxicity. researchgate.net While direct prediction of excretion pathways is complex, these comprehensive ADMET profiles provide crucial insights into how the compounds are likely to be processed and eliminated by the body.

| Predicted Property | Finding | Derivative Class | Source(s) |

| Pharmacokinetic Profile | Favorable profiles predicted for lead compounds. | General Derivatives | |

| Gastrointestinal Absorption | Predicted to be >80%. | Phenoxy-triazole-indole hybrids | |

| Aqueous Solubility | Molecules showed good solubility (range 0-2). | (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides | derpharmachemica.com |

| Cytochrome P450 Inhibition | Predicted not to inhibit cytochrome P450. | 5-bromoindole hydrazone derivatives | researchgate.netresearchgate.net |

| Hepatotoxicity | Did not show in silico hepatotoxicity. | 5-bromoindole hydrazone derivatives | researchgate.net |

| Lipinski's Rule of 5 | All title compounds followed the rule. | Isatin–indole conjugates | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In research on this compound derivatives, MD simulations provide critical insights into their conformational stability and the dynamic nature of their interactions with biological targets, such as protein kinases like VEGFR-2 and EGFR. researchgate.netrsc.orgtandfonline.com

These simulations can reveal the stability of a ligand-protein complex, a key factor for sustained biological activity. researchgate.net A common method to analyze this stability is through the calculation of the Root Mean Square Deviation (RMSD) of the protein backbone over the simulation period. Studies on N-benzyl indole-derived hydrazones have used 100-nanosecond simulations to assess the stability of the compound when bound to its target. rsc.orgnih.gov An analysis of the RMSD can show that a complex reaches a stable conformation after an initial period of fluctuation. researchgate.netrsc.org For example, one simulation showed a derivative stabilizing within the enzyme pocket after 50 nanoseconds. researchgate.net

Another important analysis, the Root Mean Square Fluctuation (RMSF), helps to identify which parts of the protein are flexible and which are stable upon ligand binding. rsc.orgnih.gov This information, combined with binding free energy calculations (like MMGBSA), helps to quantify the strength of the interaction. rsc.orgnih.gov These computational studies elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of these compounds. tandfonline.comresearchgate.net For instance, MD simulations have been used to confirm that a ligand remains stably bound within the active site of VEGFR-2, highlighting the key interactions that contribute to its inhibitory effect. researchgate.net

| Simulation Aspect | Finding | Derivative Class | Source(s) |

| Simulation Time | 100 ns simulations were conducted to assess stability. | N-benzyl indole-derived hydrazones | rsc.orgnih.gov |

| Complex Stability (RMSD) | RMSD analysis showed the ligand-protein complex stabilized over the simulation time. | N-benzyl indole-derived hydrazones | rsc.orgnih.gov |

| Conformational Stability | A derivative became stable within the enzyme pocket after 50 ns. | 5-bromoindole hydrazone derivatives | researchgate.net |

| Binding Interactions | MD simulations elucidated binding interactions with EGFR and VEGFR-2. | 5-ethylsulfonyl-indazole-3-carbohydrazides | tandfonline.com |

| Binding Free Energy (MMGBSA) | Used to calculate the binding free energies of protein-ligand complexes. | N-benzyl indole-derived hydrazones | rsc.orgnih.gov |

Advanced Research Directions and Therapeutic Potential of 5 Bromo 1h Indole 2 Carbohydrazide Analogs

Strategy for Developing Novel Analogs with Enhanced Potency and Selectivity

The development of novel analogs of 5-bromo-1H-indole-2-carbohydrazide with improved potency and selectivity is a primary focus of current research. Strategies often involve chemical modifications at three key positions: the N1-position of the indole (B1671886) ring, the hydrazide moiety, and the phenyl ring of attached substituents. nih.gov

One common approach is the condensation of the carbohydrazide (B1668358) with various aromatic aldehydes to form hydrazones. derpharmachemica.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring significantly influence cytotoxic potency. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity.

Furthermore, the N1 position of the indole ring can be substituted with groups like 4-chlorobenzyl to potentially enhance blood-brain barrier penetration. derpharmachemica.com The synthesis of these analogs typically starts from ethyl 5-bromo-1H-indole-2-carboxylate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the core this compound structure. derpharmachemica.com Subsequent reaction with substituted aromatic aldehydes yields the final hydrazone derivatives. derpharmachemica.com

Table 1: Synthetic Strategies and Resulting Biological Activities of this compound Analogs

| Starting Material | Reagents and Conditions | Resulting Analog Structure | Key Biological Findings |

| Ethyl 5-bromo-1H-indole-2-carboxylate | i) Hydrazine hydrate, ethanol (B145695), reflux; ii) Substituted aromatic aldehydes, ethanol, reflux | (E)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides | Certain derivatives exhibit potent cytotoxicity against various cancer cell lines. derpharmachemica.com |

| This compound | Pyrrole (B145914) aldehydes, acetic acid, ethanol, reflux | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Potent dual inhibitors of tubulin and aromatase with strong anticancer activity. nih.gov |

| 5-bromo-3-phenyl-1H-indole-2-carbohydrazide | Various pyrrole aldehydes, acetic acid, ethanol, reflux | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Highly potent anticancer activities against the NCI60 human cancer cell line panel. nih.gov |

| 5-bromo-1H-indole-2-carboxylic acid | i) Formic acid; ii) Further derivatization | 5-bromo-N'-formyl-1H-indole-2-carbohydrazide and subsequent derivatives | Inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. researchgate.net |

Investigation of Multi-Targeted Pharmacological Interventions

The traditional "one drug, one target" paradigm is being challenged by the complexity of diseases like cancer, where multiple biological pathways are often dysregulated. tandfonline.com This has led to a growing interest in multi-targeted pharmacological interventions, where a single molecule is designed to interact with multiple biological targets. The indole scaffold is well-suited for this approach due to its ability to interact with a variety of receptors and enzymes. nih.govtandfonline.commdpi.com